o-Xylylenebis(triphenylphosphonium bromide)
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Overview
Description
O-Xylylenebis(triphenylphosphonium bromide) is a useful research compound. Its molecular formula is C44H38P2+2 and its molecular weight is 628.7 g/mol. The purity is usually 95%.
The exact mass of the compound o-Xylylenebis(triphenylphosphonium bromide) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78589. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality o-Xylylenebis(triphenylphosphonium bromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Xylylenebis(triphenylphosphonium bromide) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conversion of Sulfides to Sulfoxides and Thiols to Disulfides : o-Xylylenebis(triphenylphosphonium tribromide) is effective in converting thiols to disulfides and sulfides to sulfoxides under neutral, anhydrous conditions. This reagent also allows for selective oxidation of thiols in the presence of sulfides at room temperature (Tajbakhsh et al., 2005).
Conversion of Oximes and Other Compounds : o-Xylylenebis (triphenylphosphonium peroxymonosulfate) can convert oximes, semicarbazones, and phenylhydrazones to their corresponding carbonyl compounds under solvent-free conditions. This method shows good selectivity and yields high-productivity under neutral conditions (Yadollahzadeh & Tajbakhsh, 2015).
Selective Oxidation of Alcohols and Hydroquinones : This compound, when used as o-xylylenebis(triphenylphosphonium peroxymonosulfate), is effective for the oxidation of benzylic, allylic alcohols, and hydroquinones under solvent-free conditions (Tajbakhsh et al., 2005).
Formation of Adherent Poly-p-Xylylenes Films : Electrolysis of p-xylylenebis(triphenylphosphonium bromide) leads to the formation of adherent coatings of poly-p-xylylene on aluminum cathodes, which has potential applications in material science (Ross & Kelley, 1967).
Use in Electropolymerized Poly(phenylene vinylene) : This compound serves as an electrolyte in electropolymerization processes, producing films with potential applications in light-emitting diodes (Chang et al., 1996).
Modification of Montmorillonites : o-Xylylenebis(triphenylphosphonium bromide) is used for the surface modification of montmorillonites, enhancing their thermal stability and other properties, useful in nanotechnology (Sáenz Ezquerro et al., 2015).
Regioselective Brominations : It's used for the bromination of aromatic compounds with high regioselectivity and excellent yields under mild conditions (Forouzani et al., 2011).
Mechanism of Action
Target of Action
o-Xylylenebis(triphenylphosphonium bromide), also known as (1,2-Phenylenebis(methylene))bis(triphenylphosphonium) bromide, is an organophosphorus compound . It is a versatile chemical compound that finds widespread applications in diverse fields such as organic synthesis, materials science, and biochemistry . The compound’s primary targets are the molecules involved in these processes, where it acts as a catalyst, a reagent in redox reactions, and an initiator in polymerization reactions .
Mode of Action
The compound is believed to function as a Lewis acid, facilitating the formation of covalent bonds between molecules . Furthermore, o-Xylylenebis(triphenylphosphonium bromide) is thought to act as an electron transfer agent, aiding in the transfer of electrons between molecules .
Biochemical Pathways
Its role as a catalyst in organic synthesis, a reagent in redox reactions, and an initiator in polymerization reactions suggests that it may influence a broad range of biochemical pathways .
Result of Action
The molecular and cellular effects of o-Xylylenebis(triphenylphosphonium bromide)'s action are largely dependent on its role in the specific reaction or process. For instance, as a catalyst in organic synthesis, it can accelerate the rate of the reaction and increase the yield of the product . As a reagent in redox reactions, it can facilitate the transfer of electrons, leading to changes in the oxidation state of the molecules involved .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of o-Xylylenebis(triphenylphosphonium bromide) can be achieved through a two-step reaction process. The first step involves the preparation of o-Xylene, followed by the reaction of o-Xylene with triphenylphosphine and bromine to yield o-Xylylenebis(triphenylphosphonium bromide).", "Starting Materials": [ "Toluene", "Sulfuric acid", "Sodium dichromate", "Triphenylphosphine", "Bromine" ], "Reaction": [ "Step 1: Preparation of o-Xylene", "a. In a round-bottom flask, add toluene and sulfuric acid.", "b. Heat the mixture under reflux for several hours.", "c. Allow the mixture to cool and extract the o-Xylene using a separating funnel.", "Step 2: Reaction of o-Xylene with Triphenylphosphine and Bromine", "a. In a round-bottom flask, add o-Xylene, triphenylphosphine, and bromine.", "b. Heat the mixture under reflux for several hours.", "c. Allow the mixture to cool and extract the product using a separating funnel.", "d. Purify the product by recrystallization." ] } | |
CAS No. |
1519-46-6 |
Molecular Formula |
C44H38P2+2 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium |
InChI |
InChI=1S/C44H38P2/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-34H,35-36H2/q+2 |
InChI Key |
NREIUFSWLHXDSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
1519-46-6 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is o-Xylylenebis(triphenylphosphonium bromide) utilized in organic synthesis?
A1: o-Xylylenebis(triphenylphosphonium bromide) serves as a valuable reagent in organic synthesis, particularly in Wittig reactions. [, ] This compound reacts with aldehydes in the presence of a base to generate new carbon-carbon double bonds. For example, it can be used to synthesize unsymmetrically substituted o-divinylbenzenes by reacting with one equivalent of an aldehyde followed by reaction with formaldehyde. [] Furthermore, it can be transformed into o-xylylenebis(triphenylphosphonium peroxymonosulfate), a mild and selective oxidizing agent for benzylic alcohols and hydroquinones. []
Q2: What are the advantages of using o-xylylenebis(triphenylphosphonium peroxymonosulfate) as an oxidizing agent?
A2: o-Xylylenebis(triphenylphosphonium peroxymonosulfate), easily synthesized from o-Xylylenebis(triphenylphosphonium bromide) and oxone, demonstrates high selectivity in oxidizing benzylic alcohols and hydroquinones under solvent-free conditions. [] This method offers a potentially greener approach compared to traditional oxidation protocols that may require harsh conditions or toxic solvents.
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